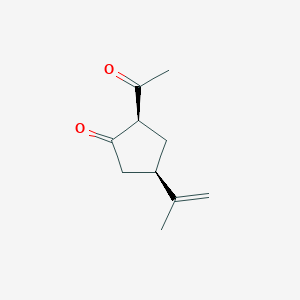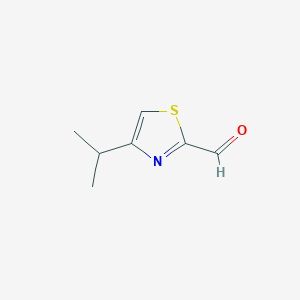
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- is a compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is known for its unique properties, including its ability to interact with biological systems in a specific manner. In
Mecanismo De Acción
The mechanism of action of 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- involves its ability to bind to specific proteins in biological systems. This binding interaction can lead to changes in the function of these proteins, allowing researchers to study their role in biological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- are still being studied. However, it has been shown to have an effect on the activity of certain proteins in biological systems. This compound may also have potential therapeutic applications, although further research is needed to explore this possibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- in lab experiments is its ability to interact with specific proteins in a controlled manner. This allows researchers to study the function of these proteins in more detail. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans-. One area of interest is its potential use as a therapeutic agent for the treatment of certain diseases. Additionally, researchers may continue to explore its use as a tool for studying the function of specific proteins in biological systems. Finally, further research is needed to explore the potential advantages and limitations of this compound in lab experiments.
Métodos De Síntesis
The synthesis method for 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- involves the reaction of 2,3,4,5-tetrahydro-4-hydroxy-3-oxo-1H-pyridazine-5-carboxylic acid with methanol in the presence of a catalyst. The resulting product is a white solid with a melting point of 108-110°C.
Aplicaciones Científicas De Investigación
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- has several potential applications in scientific research. One area of interest is its use as a tool for studying the function of specific proteins in biological systems. This compound has been shown to interact with certain proteins in a specific manner, allowing researchers to study their function in more detail.
Propiedades
Número CAS |
193528-08-4 |
|---|---|
Nombre del producto |
3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- |
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
methyl (5R,6R)-5-hydroxy-1,4,5,6-tetrahydropyridazine-6-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)5-4(9)2-3-7-8-5/h3-5,8-9H,2H2,1H3/t4-,5-/m1/s1 |
Clave InChI |
IFBMDCWDQNXMLW-RFZPGFLSSA-N |
SMILES isomérico |
COC(=O)[C@H]1[C@@H](CC=NN1)O |
SMILES |
COC(=O)C1C(CC=NN1)O |
SMILES canónico |
COC(=O)C1C(CC=NN1)O |
Sinónimos |
3-Pyridazinecarboxylicacid,2,3,4,5-tetrahydro-4-hydroxy-,methylester,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)

![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)


![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)







